spectral data (NMR, IR, MS) of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile
spectral data (NMR, IR, MS) of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile
An In-depth Technical Guide to the Spectral Analysis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) for the characterization of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile. While experimental data for this specific molecule is not widely published, this document presents a detailed, predicted spectral dataset based on established principles and data from structurally related compounds. The guide is designed to serve as an educational tool for researchers and professionals in the field of drug development and organic chemistry, offering insights into the methodologies of spectral acquisition and the logic of structural elucidation.
Introduction
The precise structural confirmation of organic molecules is a cornerstone of chemical research and development, particularly within the pharmaceutical industry. Spectroscopic techniques are indispensable in this endeavor, providing a non-destructive means to probe the molecular architecture of a compound. This guide focuses on 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, a molecule possessing a unique combination of functional groups including a nitrile, a fluoro-substituted aromatic ring, an ether linkage, and a formyl group on a second aromatic ring. Each of these features provides a distinct spectroscopic signature.
The purpose of this document is to provide a detailed walkthrough of the interpretation of the mass spectrum (MS), infrared (IR) spectrum, and nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) of the title compound. We will explore the theoretical underpinnings of each technique, present detailed (predicted) data, and offer a step-by-step interpretation that culminates in the unambiguous confirmation of the molecular structure.
Molecular Structure and Predicted Spectroscopic Features
The structure of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is shown below.
A systematic analysis of this structure allows us to predict the expected spectroscopic features:
-
Mass Spectrometry (MS): The molecular formula is C₁₅H₁₀FNO₂. The calculated monoisotopic mass is 255.0696 g/mol . Electrospray ionization (ESI) is expected to show a prominent [M+H]⁺ ion at m/z 256.0774.
-
Infrared (IR) Spectroscopy: We anticipate characteristic absorption bands for the nitrile (C≡N), aldehyde (C=O), ether (C-O), and carbon-fluorine (C-F) functional groups, as well as absorptions corresponding to the aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should display distinct signals for the aldehydic proton, the benzylic methylene protons, and the aromatic protons on both rings. The fluorine atom will introduce complex splitting patterns (coupling) for adjacent protons.
-
¹³C NMR: The spectrum will show signals for all 15 carbon atoms, including the characteristic chemical shifts for the nitrile, aldehyde, and aromatic carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a molecule like 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion with minimal fragmentation.[2][3][4]
Predicted Mass Spectrum Data
| m/z (Predicted) | Ion |
| 256.0774 | [M+H]⁺ |
| 255.0696 | [M]⁺ |
| 134.0352 | [F-C₆H₃-CN-CH₂]⁺ |
| 121.0289 | [O-C₆H₄-CHO]⁺ |
Interpretation of the Mass Spectrum
The primary peak of interest in the ESI-MS spectrum would be the protonated molecular ion [M+H]⁺ at m/z 256.0774, which confirms the molecular weight of the compound. The high-resolution mass measurement would be crucial to confirm the elemental composition (C₁₅H₁₀FNO₂).
Fragmentation can provide further structural information. The ether linkage is a likely point of cleavage. This could lead to two main fragments: the benzylic cation at m/z 134.0352 and the phenoxy radical cation fragment related to the formyl-containing ring at m/z 121.0289.
Experimental Protocol for ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile or methanol.
-
Instrument Setup: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[3][5]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[1] The frequencies of these vibrations are characteristic of the functional groups present in the molecule.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| 3050-3100 | Aromatic C-H stretch |
| 2900-3000 | Aliphatic C-H stretch (CH₂) |
| 2230-2220 | C≡N (Nitrile) stretch |
| 1705-1685 | C=O (Aldehyde) stretch |
| 1600, 1500, 1450 | Aromatic C=C stretch |
| 1250-1200 | Aryl-O stretch (Ether) |
| 1100-1000 | C-F stretch |
Interpretation of the IR Spectrum
The IR spectrum provides a quick and effective way to identify the key functional groups:
-
A sharp, strong absorption around 2225 cm⁻¹ is a clear indicator of the nitrile group (C≡N) .
-
A strong, sharp peak in the region of 1700 cm⁻¹ is characteristic of the aldehyde carbonyl (C=O) stretch .
-
The presence of peaks in the 1250-1200 cm⁻¹ region confirms the aryl ether linkage (C-O) .
-
The absorption band for the C-F bond is expected in the 1100-1000 cm⁻¹ region.
-
The peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ ranges confirm the presence of aromatic rings .
Experimental Protocol for ATR-IR
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[6]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.[1]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 9.90 | s | 1H | Aldehyde (-CHO) |
| 7.85 | d | 2H | Aromatic (ortho to -CHO) |
| 7.15 | d | 2H | Aromatic (meta to -CHO) |
| 7.60 | dd | 1H | Aromatic (ortho to -CN, meta to -F) |
| 7.45 | dd | 1H | Aromatic (meta to -CN and -CH₂-) |
| 7.30 | t | 1H | Aromatic (ortho to -CH₂-) |
| 5.20 | s | 2H | Benzylic (-CH₂-) |
Interpretation of the ¹H NMR Spectrum
-
Aldehyde Proton: A singlet at ~9.90 ppm with an integration of 1H is characteristic of the aldehydic proton.
-
Aromatic Protons (Formylphenoxy Ring): The two doublets at ~7.85 ppm and ~7.15 ppm, each integrating to 2H, represent the AA'BB' system of the para-substituted benzene ring.
-
Aromatic Protons (Fluorobenzonitrile Ring): The remaining three aromatic protons on the fluoro-substituted ring will show more complex splitting due to both proton-proton and proton-fluorine coupling. We predict a doublet of doublets for the proton ortho to the nitrile, another doublet of doublets for the proton meta to the nitrile, and a triplet for the proton ortho to the methylene group.
-
Benzylic Protons: A singlet at ~5.20 ppm integrating to 2H is assigned to the methylene protons of the -CH₂- group.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 190.7 | Aldehyde C=O |
| 164.0 (d) | Aromatic C-F |
| 162.5 | Aromatic C-O |
| 135.0 (d) | Aromatic C-CH₂- |
| 132.0 | Aromatic C (para to -O-) |
| 130.0 | Aromatic C (ortho to -CHO) |
| 128.0 (d) | Aromatic C (meta to -F) |
| 118.5 | Nitrile C≡N |
| 117.0 (d) | Aromatic C (ortho to -F) |
| 115.0 | Aromatic C (meta to -CHO) |
| 112.0 (d) | Aromatic C-CN |
| 70.0 | Benzylic -CH₂- |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl and Nitrile Carbons: The aldehyde carbonyl carbon appears downfield at ~190.7 ppm, and the nitrile carbon is expected around 118.5 ppm.
-
Aromatic Carbons: The spectrum will show distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling, with a large coupling constant. Other carbons on the fluorinated ring will also show smaller C-F couplings. The carbon attached to the ether oxygen will be deshielded.
-
Aliphatic Carbon: The benzylic carbon of the -CH₂- group will appear around 70.0 ppm.
Experimental Protocol for NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7]
-
Instrument Tuning: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal resolution.[8]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Then, acquire the ¹³C NMR spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities of all peaks in both spectra.
Integrated Spectroscopic Analysis
The power of spectroscopic analysis lies in the synergy of different techniques.[9][10] The MS data provides the molecular formula, the IR spectrum confirms the presence of key functional groups, and the NMR spectra reveal the precise connectivity of the atoms.
The logical flow for structure confirmation is as follows:
Caption: Integrated workflow for structure elucidation.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the spectral data for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile. By integrating the information from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, we can confidently determine the structure of the molecule. The protocols and interpretation strategies outlined herein represent standard practices in the field of organic and medicinal chemistry and serve as a valuable reference for researchers and scientists.
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